3,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide 3,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1021223-94-8
VCID: VC8433464
InChI: InChI=1S/C20H17F2N3O2/c21-16-8-7-15(13-17(16)22)20(27)23-11-4-12-25-19(26)10-9-18(24-25)14-5-2-1-3-6-14/h1-3,5-10,13H,4,11-12H2,(H,23,27)
SMILES: C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC(=C(C=C3)F)F
Molecular Formula: C20H17F2N3O2
Molecular Weight: 369.4 g/mol

3,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide

CAS No.: 1021223-94-8

Cat. No.: VC8433464

Molecular Formula: C20H17F2N3O2

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

3,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide - 1021223-94-8

Specification

CAS No. 1021223-94-8
Molecular Formula C20H17F2N3O2
Molecular Weight 369.4 g/mol
IUPAC Name 3,4-difluoro-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzamide
Standard InChI InChI=1S/C20H17F2N3O2/c21-16-8-7-15(13-17(16)22)20(27)23-11-4-12-25-19(26)10-9-18(24-25)14-5-2-1-3-6-14/h1-3,5-10,13H,4,11-12H2,(H,23,27)
Standard InChI Key XRYCMSDKCYXFIE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC(=C(C=C3)F)F
Canonical SMILES C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC(=C(C=C3)F)F

Introduction

3,4-Difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide is a complex organic compound that belongs to the class of pyridazinone derivatives and benzamides. It features a difluorobenzamide moiety linked to a pyridazinone derivative, which contributes to its potential biological activities, particularly in medicinal chemistry. The presence of fluorine atoms in its structure enhances its pharmacological properties, such as bioavailability and metabolic stability.

Synthesis Methods

The synthesis of 3,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide involves several steps, typically requiring careful control of reaction conditions such as temperature, solvent choice, and catalysts to optimize yield and purity. Industrial-scale production may utilize continuous flow chemistry to enhance scalability and efficiency.

Biological Activities and Potential Applications

Pyridazinone derivatives, including this compound, have been associated with anti-inflammatory and analgesic properties, making them significant in pharmaceutical research. Compounds with similar structures have shown inhibition of certain enzymes related to inflammation and pain pathways, suggesting potential therapeutic applications.

Mechanism of Action

Understanding the mechanism of action involves studying the compound's interactions at the molecular level, likely with specific biological targets such as enzymes or receptors involved in inflammatory pathways or pain signaling. While specific data on its mechanism may be limited, further studies are necessary to elucidate its precise mechanisms.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
3,4-Difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamideNot specifiedNot specifiedAnti-inflammatory, analgesic
3,4-Difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamideNot specifiedNot specifiedAnti-inflammatory, cyclooxygenase-2 inhibitor
N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamideNot specifiedApproximately 435.5 g/molAnti-inflammatory, analgesic, potential antimicrobial and anticancer activities

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator